molecular formula C8H14N2OS B12969718 (R)-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone

(R)-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone

Katalognummer: B12969718
Molekulargewicht: 186.28 g/mol
InChI-Schlüssel: MXFNWPPVROZZOY-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a thiazolidine ring via a methanone linkage, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone typically involves the reaction of pyrrolidine with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in an organic solvent like dichloromethane or ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, making it more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Compounds with new functional groups replacing the original methanone linkage

Wissenschaftliche Forschungsanwendungen

®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-(4-cyclopropyl-3,4-dihydroquinoxalin-1(2H)-yl)(thiazolidin-4-yl)methanone
  • Morpholino(thiazolidin-4-yl)methanone hydrochloride

Uniqueness

®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone stands out due to its unique combination of a pyrrolidine and thiazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar molecules.

Eigenschaften

Molekularformel

C8H14N2OS

Molekulargewicht

186.28 g/mol

IUPAC-Name

pyrrolidin-1-yl-[(4R)-1,3-thiazolidin-4-yl]methanone

InChI

InChI=1S/C8H14N2OS/c11-8(7-5-12-6-9-7)10-3-1-2-4-10/h7,9H,1-6H2/t7-/m0/s1

InChI-Schlüssel

MXFNWPPVROZZOY-ZETCQYMHSA-N

Isomerische SMILES

C1CCN(C1)C(=O)[C@@H]2CSCN2

Kanonische SMILES

C1CCN(C1)C(=O)C2CSCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.